molecular formula C14H15FN2O2S2 B2466118 1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 830353-41-8

1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2466118
CAS RN: 830353-41-8
M. Wt: 326.4
InChI Key: RKLMPWGQJFBBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C14H15FN2O2S2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

The compound’s unique structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals and protecting cells from oxidative damage. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress .

Neuroprotective Effects

Given the importance of neuroprotection, investigations have focused on the compound’s impact on acetylcholinesterase (AchE) activity. AchE is a key enzyme involved in neurotransmission. By modulating AchE, this compound may offer neuroprotective benefits, potentially aiding in conditions related to nerve function and behavior .

Anti-Inflammatory Properties

Inflammation plays a central role in various diseases. Preliminary studies have suggested that this compound may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine production could reveal novel therapeutic avenues .

Antibacterial and Antifungal Activities

Pyrazoline derivatives, including this compound, have demonstrated antibacterial and antifungal effects. Researchers have evaluated their efficacy against various pathogens, emphasizing their potential in combating infections .

Mechanism of Action

properties

IUPAC Name

3-(4-fluorophenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2S2/c1-2-7-16-12-8-21(18,19)9-13(12)17(14(16)20)11-5-3-10(15)4-6-11/h2-6,12-13H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLMPWGQJFBBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2N(C1=S)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.